Aromin

Description

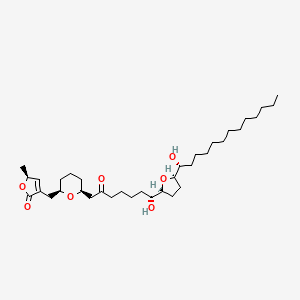

Structure

2D Structure

Properties

CAS No. |

273199-68-1 |

|---|---|

Molecular Formula |

C35H60O7 |

Molecular Weight |

592.8 g/mol |

IUPAC Name |

(2S)-4-[[(2R,6S)-6-[(7R)-7-hydroxy-7-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]-2-oxoheptyl]oxan-2-yl]methyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C35H60O7/c1-3-4-5-6-7-8-9-10-11-12-19-31(37)33-21-22-34(42-33)32(38)20-14-13-16-28(36)25-30-18-15-17-29(41-30)24-27-23-26(2)40-35(27)39/h23,26,29-34,37-38H,3-22,24-25H2,1-2H3/t26-,29+,30-,31+,32+,33+,34+/m0/s1 |

InChI Key |

ZWYPFAOMSUWVRZ-DVDQRWFCSA-N |

Isomeric SMILES |

CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCCCC(=O)C[C@@H]2CCC[C@@H](O2)CC3=C[C@@H](OC3=O)C)O)O |

Canonical SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(=O)CC2CCCC(O2)CC3=CC(OC3=O)C)O)O |

Origin of Product |

United States |

Structural Elucidation and Definitive Structural Revision of Aromin

Initial Proposed Chemical Structure of Aromin

The pioneering work on this compound led to a proposed structure characterized by a specific arrangement of cyclic ethers within a long aliphatic chain. acs.orgacs.org

Description of Proposed Bis-Tetrahydrofuran (bis-THF) Ring System

The initial proposed structure of this compound featured an unusual non-adjacent bis-tetrahydrofuran (bis-THF) ring system. researchgate.netacs.org In this proposed structure, one THF ring was positioned between carbons C-4 and C-7, while the second was located between C-16 and C-19. researchgate.netacs.orgacs.org This bis-THF core was part of a larger molecule that also included a terminal γ-lactone unit. acs.org

Initial Spectroscopic Data Analysis and Interpretations

The initial structural assignment of this compound relied heavily on the analysis of spectroscopic data. researchgate.netacs.org Interpretation of Nuclear Magnetic Resonance (NMR) data was particularly crucial. acs.orgacs.org Based on the initial spectroscopic analysis, including differences in the chemical shifts (δ) of geminal protons within the THF rings and the absence of cross-peaks in the NOESY spectrum, the configuration of both THF rings in the proposed structure was deduced to be trans. acs.orgacs.org Additionally, comparison of the Carbon-13 NMR data with those of model compounds helped in confirming the relative stereochemistry of a portion of the molecule, specifically the C15−C20 region. acs.org

Methodologies Employed for Original Structural Assignment

Several spectroscopic techniques were instrumental in the initial efforts to determine the structure of this compound. researchgate.netacs.org

Application of Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) played a role in the initial structural elucidation of this compound. nih.gov MS techniques are fundamental in determining the molecular mass of a compound and providing information about its elemental composition. arxiv.orgarxiv.organu.edu.au Analysis of fragmentation patterns in MS can also offer insights into the structural subunits of the molecule. arxiv.org

Utilization of Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy was a key technique used in the original structural assignment of this compound. acs.orgacs.org 1H NMR provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, multiplicity (splitting patterns), and integration, which helps in determining the number of protons in different environments. arxiv.orgarxiv.organu.edu.au In the case of this compound, 1H NMR data, particularly the chemical shifts and the absence of certain NOESY correlations, was used to infer the trans configuration of the THF rings in the initially proposed structure. acs.orgacs.org For example, the natural product showed multiplets at δ 3.59 (H-4) and 3.84 (H-7) in its 1H NMR spectrum. acs.org

Application of Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy was also employed in the initial structural studies of this compound. acs.org 13C NMR provides information about the carbon skeleton of a molecule, indicating the presence of different types of carbon atoms. arxiv.orgarxiv.organu.edu.au Comparison of the 13C NMR data of this compound with that of known model compounds was utilized to support the assignment of the relative stereochemistry in a specific part of the molecule during the initial structural elucidation. acs.org

Following the initial structural assignment, subsequent research, including the total synthesis of the proposed structure, revealed that the spectral data of the synthetic compound did not match those of natural this compound. acs.orgacs.orgacs.orgresearchgate.net This discrepancy prompted a re-examination of the original NMR data and led to a structural revision. acs.orgresearchgate.netnih.govresearchgate.net The real structure of this compound was suggested to be a tetrahydropyran (B127337) acetogenin (B2873293), identified as montanacin D. acs.orgresearchgate.netnih.govresearchgate.netnih.gov

Table 1: Initial 1H NMR Data Highlights for this compound

| Proton Position | Chemical Shift (δ, ppm) |

| H-4 | 3.59 |

| H-7 | 3.84 |

Note: Data based on reported values for natural this compound. acs.org

Table 2: Comparison of Spectroscopic Techniques in Structural Elucidation

| Technique | Information Provided | Relevance to this compound Study |

| Mass Spectrometry | Molecular mass, elemental composition, fragmentation pattern | Used in initial elucidation to determine molecular mass and formula. nih.govarxiv.orgarxiv.organu.edu.au |

| 1H NMR | Hydrogen environment, multiplicity, integration, coupling | Crucial for deducing stereochemistry (e.g., trans THF rings) based on shifts and NOESY. acs.orgacs.orgarxiv.orgarxiv.organu.edu.au |

| 13C NMR | Carbon skeleton, types of carbon atoms | Used for confirming relative stereochemistry by comparison with model compounds. acs.orgarxiv.orgarxiv.organu.edu.au |

Role of Chemical Derivatization in Early Structural Studies

Chemical derivatization played a significant role in the initial efforts to elucidate the structure of this compound. nih.govfishersci.nlwikipedia.org By converting the natural product into modified forms, researchers could obtain crucial spectroscopic data that aided in piecing together the molecular architecture. This technique was a standard practice in natural product structure determination, providing complementary information to spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govfishersci.nlamericanelements.com Furthermore, chemical derivations, in conjunction with computational methods and re-examination of NMR data, were later instrumental in the definitive revision of the proposed structure of this compound. thermofisher.comamericanelements.comwikipedia.org Methods such as the "amine method," involving derivatization with amines followed by precursor ion scanning in mass spectrometry, were developed and applied to the structure elucidation of annonaceous tetrahydrofuranic acetogenins (B1209576), highlighting the importance of chemical modification in these studies. americanelements.com

Total Synthesis Efforts for Proposed this compound Structure

Following the initial structural proposal, total synthesis of the hypothesized this compound structure was undertaken. thermofisher.comamericanelements.comnih.gov The pursuit of total synthesis in natural product chemistry serves a critical role beyond simply producing the compound in the laboratory.

Rationale for Pursuing Total Synthesis as a Structural Confirmation Tool

Total synthesis is considered a powerful and reliable method for confirming the proposed structure of a natural product. thermofisher.com Despite significant advancements in spectroscopic techniques, which provide extensive structural information, instances of structural misassignment in natural products remain a common challenge. thermofisher.com By synthesizing a compound according to a proposed structure and comparing its properties, particularly spectroscopic data, with those of the natural isolate, chemists can validate or refute the initial structural assignment. A successful match provides strong evidence for the correctness of the proposed structure, while a mismatch necessitates a re-evaluation and revision of the structure.

Detailed Synthetic Pathways and Key Stereoselective Transformations

The first total synthesis of the proposed bis-THF structure for this compound, as well as its 4S,7R-isomer, has been reported. thermofisher.comamericanelements.comnih.gov The synthetic strategy involved several key transformations designed to construct the complex cyclic ether system and the associated carbon chain. Prominent steps in this synthesis included oxidative cyclization of terminal-diene alcohols and an intermolecular metathesis reaction between an alkenyl tetrahydrofuran (B95107) and an enone featuring a tetrahydrofuranyl lactone. thermofisher.comamericanelements.comnih.gov While the synthesis aimed to construct the proposed bis-THF framework with specific stereochemistry, the details of all stereoselective transformations employed to control the multiple chiral centers within the molecule are elaborated in the primary synthetic literature.

Evaluation of Spectral Data from Synthetic vs. Natural Samples

A pivotal step in the total synthesis effort was the rigorous comparison of the spectral data obtained from the synthetic compound with that of the natural product, this compound. This comparison, particularly using NMR spectroscopy, revealed a significant discrepancy between the synthetic and natural samples. thermofisher.comamericanelements.comwikipedia.orgnih.gov The lack of congruence in the spectral data indicated that the initially proposed bis-THF structure for this compound was incorrect. This finding underscored the value of total synthesis as a definitive tool for structural verification, highlighting that even with extensive spectroscopic analysis, a structural misassignment is possible. The mismatch in spectral data, especially in the 13C NMR, prompted further investigation and ultimately led to a structural revision.

Computational Chemistry Approaches in Structural Verification and Revision

Computational chemistry has become an increasingly valuable tool in the field of natural product structure elucidation and verification. wikipedia.org Computer-assisted structure elucidation (CASE) systems leverage spectroscopic data and algorithms to propose and evaluate chemical structures.

Re-evaluation of NMR Data Using Advanced Computational Tools (e.g., CAST/CNMR Structure Elucidator)

The initial structural assignment of this compound was based on spectroscopic data analysis jst.go.jp. However, discrepancies arose when synthetic samples of the proposed structure did not match the spectral data of the natural product researchgate.netnih.govacs.orgresearchgate.netthieme-connect.com. This prompted a re-evaluation of the nuclear magnetic resonance (NMR) data using advanced computational tools, specifically the CAST/CNMR Structure Elucidator researchgate.netnih.govacs.orgresearchgate.net.

Computer-assisted chemical structure elucidation systems, such as CAST/CNMR, have been developed to aid in the analysis of spectroscopic data, particularly 13C NMR chemical shifts acs.orgrsc.org. These tools utilize structure-spectrum databases and sophisticated algorithms to propose and verify chemical structures, taking stereochemistry into account acs.orgrsc.org. The re-examination of the NMR data for this compound using the CAST/CNMR system, along with chemical derivations, suggested that the original bis-THF structure was incorrect and that the real structure was a tetrahydropyran acetogenin, montanacin D researchgate.netnih.govacs.orgresearchgate.net. This highlights the increasing role of computational methods in natural product structure elucidation and revision nih.govresearchgate.net.

Definitive Structural Revision of this compound to Montanacin D

The definitive structural revision of this compound to montanacin D was a direct consequence of the discrepancies observed between synthetic and natural product data and the subsequent re-evaluation of spectroscopic evidence using advanced computational techniques researchgate.netnih.govacs.orgthieme-connect.com.

Identification of Discrepancies Between Synthetic and Natural Product Data

The initial proposed structure for this compound featured an unusual bis-THF ring system researchgate.netnih.govacs.orgjst.go.jp. However, the total synthesis of this proposed structure and its isomer revealed that their spectral data, particularly the NMR data, did not match those reported for the natural product this compound researchgate.netnih.govacs.orgresearchgate.netthieme-connect.com. These discrepancies in spectroscopic and physical properties were notably different thieme-connect.com. Such inconsistencies between synthetic and natural product data are a significant indicator that the assigned structure of the natural product may be incorrect nih.govbaranlab.org.

Proposal of the Revised Tetrahydropyran (THP) Acetogenin Structure

Based on the re-examination of the NMR data using computational tools like the CAST/CNMR Structure Elucidator and further chemical analysis, it was suggested that the true structure of this compound was not a bis-THF but a tetrahydropyran (THP) acetogenin researchgate.netnih.govacs.orgresearchgate.net. This revised structure was proposed to be montanacin D researchgate.netnih.govacs.orgthieme-connect.com. Montanacin D is an annonaceous acetogenin that contains a THP ring along with a nonadjacent THF ring, representing a less common type of acetogenin researchgate.netpsu.edu. The synthesis of montanacin D further supported this structural revision riken.jpacs.org.

Implications of Structural Revision for Future Research on Annonaceous Acetogenins

The structural revision of this compound to montanacin D has several implications for future research on annonaceous acetogenins. Firstly, it underscores the importance of rigorous structural characterization, including the use of advanced analytical techniques and computational tools, to avoid misassignments nih.govbaranlab.org. Discrepancies between synthetic and natural product data should be carefully investigated as they can indicate an incorrect structural assignment nih.govbaranlab.org.

Secondly, this revision contributes to the growing understanding of the structural diversity within the annonaceous acetogenin class, highlighting the existence of THP-containing acetogenins like montanacin D researchgate.netpsu.edu. This expanded knowledge of structural types is crucial for chemotaxonomic studies and for understanding the biosynthetic pathways leading to these compounds.

Structure Activity Relationship Sar Investigations of Aromin and Annonaceous Acetogenins

Methodological Framework for SAR Studies in Natural Products

Investigating the SAR of complex natural products like Annonaceous acetogenins (B1209576) involves a combination of computational and synthetic approaches.

Computational SAR Approaches (e.g., Quantitative Structure-Activity Relationship (QSAR) Modeling, Molecular Docking Simulations)

Computational methods play a significant role in predicting and understanding the interaction of Annonaceous acetogenins with their biological targets, such as mitochondrial complex I. QSAR modeling can correlate structural descriptors with biological activity data to build predictive models. Molecular docking simulations can provide insights into the binding modes and affinities of these compounds within the active site of target enzymes researchgate.net. These approaches help prioritize compounds for synthesis and biological testing and can guide the design of novel analogues with desired properties.

Influence of Ring Systems (bis-THF vs. Tetrahydropyran) on Biological Activity

The nature and arrangement of the cyclic ether systems, particularly bis-THF and THP rings, are key determinants of Annonaceous acetogenenin activity sysrevpharm.orgresearchgate.netmdpi.com. Studies have shown that the presence and position of these rings significantly impact potency uncg.edunih.gov. Adjacent bis-THF ring systems, especially with specific stereochemical configurations, have often been associated with high potency sysrevpharm.orguncg.edunih.govingentaconnect.com. However, mono-THF and even THP-containing acetogenins also exhibit significant activity, indicating that the bis-THF moiety is not strictly essential for inhibition sysrevpharm.orgresearchgate.netuncg.eduthieme-connect.com. For instance, mucocin, an acetogenin (B2873293) with a THP ring and a THF ring, showed good activity uncg.edu. The specific arrangement and the presence of flanking hydroxyl groups around these rings are crucial mdpi.comuncg.edu.

Impact of Alkyl Chain Length and Saturation on Activity Profiles

The long aliphatic chain connected to the cyclic ether system and the terminal γ-lactone also plays a critical role in the activity of Annonaceous acetogenins sysrevpharm.orgmdpi.comuncg.eduut.eejst.go.jp. The length of the alkyl chain, particularly the spacer between the cyclic ether ring(s) and the γ-lactone, has been identified as important for potent activity sysrevpharm.orguncg.eduthieme-connect.comut.ee. An optimal length of the alkyl chain between the THF ring and the γ-lactone has been suggested to be around 15 carbons sysrevpharm.org. Shortening the alkyl chain can significantly decrease potency sysrevpharm.org. The presence and position of double bonds or other functional groups within the alkyl chain can also influence the activity profile.

Stereochemical Determinants of Structure-Activity Relationships

Stereochemistry is a crucial factor in the biological activity of Annonaceous acetogenins due to the numerous chiral centers present, particularly around the THF/THP rings and the flanking hydroxyl groups sysrevpharm.orgut.eegoogle.com. Specific relative and absolute configurations of the stereocenters are associated with higher potency sysrevpharm.orggoogle.com. For example, acetogenins with the threo-trans-threo-trans-erythro stereochemistry from C-15 to C-24 in bis-adjacent THF rings were found to be among the most potent sysrevpharm.org. Mosher ester methodology and NMR analysis have been used to determine the absolute stereochemistry of these compounds sysrevpharm.orggoogle.com. The stereochemical relationship of centers can also influence interactions with cations, which may be related to their mechanism of action ut.ee.

Comparative SAR Analysis of Aromin with Other Non-Adjacent Bis-THF and THP Acetogenins

This compound is an Annonaceous acetogenin, and its SAR can be understood by comparing its structural features and activity to other members of the family, particularly other non-adjacent bis-THF and THP acetogenins. While specific detailed SAR data solely focused on this compound compared to a broad range of other non-adjacent bis-THF and THP acetogenins was not extensively available in the search results, general principles observed across the family apply. Non-adjacent bis-THF acetogenins, like bullatalicin, have shown promising activities, although sometimes less potent than adjacent bis-THF compounds like bullatacin (B1665286) uncg.edugoogle.com. The position of the THF rings along the chain is critical for maximizing bioactivity, as shown with the longimicins, where shifting the ring positions altered activity uncg.edunih.gov. The presence of THP rings, as in mucocin, also contributes to activity uncg.edu. A comparative SAR analysis would involve evaluating this compound's potency against various biological targets relative to other acetogenins with similar or different ring systems, alkyl chain characteristics, and stereochemistry to pinpoint the structural elements responsible for its specific activity profile. This would ideally involve detailed studies comparing this compound directly with a panel of diverse acetogenins in standardized assays.

Compound Names and PubChem CIDs

Advanced Analytical Methodologies for Isolation, Quantification, and Characterization in Research

Chromatographic Techniques for Isolation and Purification

Chromatography plays a pivotal role in the isolation and purification of annonaceous acetogenins (B1209576), including aromin, from complex plant extracts. The structural similarities among different acetogenins often necessitate the use of highly selective and efficient chromatographic methods to achieve adequate separation nih.gov.

Preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification of natural products on a larger scale than analytical HPLC, enabling the isolation of sufficient quantities of a compound for subsequent structural characterization and biological testing. For annonaceous acetogenins, including this compound, HPLC is frequently employed following initial extraction and preliminary chromatographic steps nih.govnih.govwikipedia.orgnih.govmetabolomicsworkbench.org.

The separation of acetogenins by HPLC is influenced by their polarity, which is determined by the number and position of tetrahydrofuran (B95107) (THF) rings, hydroxyl groups, ketone groups, epoxides, and double bonds along the hydrocarbon chain nih.gov. Different solvent systems and stationary phases are utilized to optimize the separation of closely related acetogenins. For instance, semi-preparative HPLC using a C18 reversed-phase column with a mobile phase of acetonitrile/water (90:10) has been successfully applied to afford this compound wikipedia.org.

Research findings indicate that HPLC can effectively separate even epimeric acetogenins, which differ only in the stereochemistry at a single carbon center nih.gov. The reproducibility of HPLC separations for isomeric acetogenins is often achieved through program-controlled systems nih.gov.

Flash chromatography is a medium-pressure chromatographic technique commonly used for the rapid separation and purification of compounds from complex mixtures, often as a step preceding HPLC. It utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase to differential partitioning of compounds metabolomicsworkbench.org. Flash chromatography, employing solvent systems such as dichloromethane-ethyl acetate-methanol or dichloromethane-methanol gradients, has been used in the isolation schemes for annonaceous acetogenins nih.gov.

Countercurrent chromatography (CCC) is another valuable technique for the separation of natural products. Unlike traditional chromatography, CCC uses two immiscible liquid phases, eliminating the irreversible adsorption of compounds onto a solid stationary phase. This can be particularly advantageous for the separation of closely related compounds like acetogenins. CCC has been recognized as a promising method for the separation of annonaceous acetogenins nih.govresearchgate.netwikidata.orgwikidata.org. Studies have explored the use of high-speed countercurrent chromatography for the separation of these compounds nih.govwikidata.orgwikidata.org.

Advanced Spectroscopic Methods for Structural Assignment and Confirmation

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of isolated compounds like this compound. A combination of methods provides complementary information about the molecular weight, elemental composition, functional groups, and the spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques, is the primary tool for the detailed structural assignment of annonaceous acetogenins, including this compound wikipedia.orgwikidata.orgplantaedb.comcenmed.comnih.govwikipedia.org. By providing information about the connectivity and spatial proximity of atoms, 2D NMR experiments allow researchers to build a comprehensive picture of the molecular structure.

Commonly used 2D NMR experiments in acetogenin (B2873293) research include:

Correlation Spectroscopy (COSY): Reveals correlations between protons that are coupled to each other through two or three bonds, helping to establish the connectivity of adjacent proton networks easychem.orgnih.govctdbase.org.

Heteronuclear Single Quantum Coherence (HSQC): Shows correlations between protons and the carbons to which they are directly attached (one-bond correlations), aiding in the assignment of CH, CH2, and CH3 groups easychem.orgnih.govctdbase.org.

Heteronuclear Multiple Bond Correlation (HMBC): Displays correlations between protons and carbons that are separated by two to four (or sometimes five) bonds, providing crucial information for establishing connectivity across quaternary carbons and between different parts of the molecule easychem.orgnih.govctdbase.org. HMBC data, along with 1H and 13C NMR spectra, are fundamental in the structural elucidation of acetogenins wikipedia.org.

Nuclear Overhauser Effect Spectroscopy (NOESY): Reveals correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. This is vital for determining the relative stereochemistry of chiral centers and the conformation of the molecule easychem.orgnih.gov.

Detailed analysis of 1H and 13C NMR data, in conjunction with 2D NMR experiments, was used to establish the structures of this compound and other acetogenins wikipedia.orgwikidata.org. Research has shown that re-examination of NMR data, sometimes with computational assistance, can lead to structural revisions wikidata.orgplantaedb.comwikipedia.org. For instance, the originally proposed structure for this compound was revised to be montanacin D based on a re-evaluation of NMR data and synthetic studies wikidata.orgplantaedb.comwikipedia.org. This highlights the critical role of thorough NMR analysis in accurately assigning the structures of complex natural products.

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) is particularly important as it provides accurate mass measurements, allowing for the determination of the molecular formula wikipedia.org.

For acetogenins like this compound, HRMS is used to confirm the molecular weight of the isolated compound wikipedia.org. Fragmentation analysis in MS (MS/MS) involves breaking down the molecule into smaller ions and analyzing their masses. This fragmentation pattern can provide valuable clues about the presence of specific functional groups and the arrangement of substructures within the molecule wikipedia.org. For example, characteristic fragmentation ions observed in the mass spectra of acetogenins can help locate the positions of hydroxyl groups and THF rings wikipedia.org. The molecular weight of tucupentol, isolated alongside this compound, was established by the [M + H]+ ion observed in HR-LSI-MS wikipedia.org.

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. Different functional groups absorb infrared radiation at specific wavenumbers uni.lunih.govnih.gov. For acetogenins, IR spectroscopy can confirm the presence of hydroxyl groups (typically appearing as a broad band around 3300-3500 cm-1), carbonyl groups (around 1700-1750 cm-1 for lactones), and C-H stretching vibrations wikipedia.orgnih.gov. Absorptions around 1730 cm-1 in the IR spectrum are in good agreement with the presence of an α,β-unsaturated γ-lactone ring in acetogenins wikipedia.org.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is useful for detecting the presence of chromophores, which are functional groups that absorb UV or visible light, such as conjugated double bonds or aromatic rings wikipedia.orgformulaswiss.comscience.govijprajournal.com. For acetogenins containing an α,β-unsaturated γ-lactone ring, UV-Vis spectroscopy typically shows characteristic absorption bands. For example, an absorption at 223 nm in the UV spectrum is consistent with the presence of an α,β-unsaturated γ-lactone ring wikipedia.orgmetabolomicsworkbench.org. UV-Vis spectroscopy can also be used for the quantification of compounds that absorb in this region wikipedia.orgformulaswiss.com.

Derivatization Strategies for Enhanced Analytical Detection and Specificity

Derivatization is a crucial technique in the analysis of natural products like this compound, particularly when the compound lacks sufficient chromophores or fluorophores for direct detection by standard UV or fluorescence detectors, or to improve ionization efficiency in mass spectrometry. The goal of derivatization is to chemically modify the analyte to enhance its detectability, improve chromatographic separation, or increase volatility chromatographyonline.comsci-hub.sepsu.edu.

For compounds containing hydroxyl, carbonyl, or lactone functionalities, such as this compound-A, various derivatization strategies can be employed. For instance, hydroxyl groups can be derivatized using acylating reagents or silylating agents to improve thermal stability and volatility for gas chromatography (GC) or to introduce chromophores/fluorophores for enhanced detection in high-performance liquid chromatography (HPLC) chromatographyonline.compsu.edu. Acylating reagents can react with hydroxyl, thiol, and amino groups, often resulting in more thermally stable derivatives chromatographyonline.com. Halogenated acylating reagents or those with aromatic chromophores can provide detection advantages in GC or spectroscopic detection in LC chromatographyonline.com.

Derivatization can be performed off-line before chromatographic separation or on-line (pre- or post-column) sci-hub.sepsu.edu. The selection of the derivatization approach depends on the functional groups present in the target compound, its concentration, the complexity of the sample matrix, and the intended detection mode sci-hub.se. For LC-MS analysis, derivatization can introduce moieties that enhance ionization efficiency sci-hub.senih.gov. For example, reagents like rhodamine derivatives have been used to label hydroxyl groups for improved detection in LC-MS nih.gov.

While specific derivatization protocols optimized for this compound have not been detailed in the provided search results, the presence of hydroxyl groups and the lactone ring in this compound-A suggests that strategies similar to those applied to other polyhydroxylated or lactone-containing natural products would be relevant for enhancing its analytical detection and specificity.

Quantitative Analytical Methods for Research Samples

Quantitative analysis of this compound in research samples typically involves chromatographic techniques coupled with sensitive detectors. HPLC and GC are commonly used methods for the separation of complex natural product mixtures nih.govmdpi.comresearchgate.net. Given the relatively high molecular weight (592.8 g/mol for this compound-A) and complex structure of this compound-A nih.gov, HPLC is often the preferred technique, particularly reversed-phase HPLC, which is suitable for separating moderately polar to nonpolar compounds.

Detection methods play a critical role in the quantitative analysis of natural products. Mass spectrometry (MS), particularly LC-MS or LC-MS/MS, is a powerful tool for the quantification of natural products due to its high sensitivity, selectivity, and ability to provide structural information nih.govmdpi.com. By monitoring specific mass-to-charge ratios (m/z) corresponding to this compound or its fragments, accurate and selective quantification can be achieved even in complex matrices. Other detectors like UV-Vis or fluorescence detectors can be used if suitable chromophores or fluorophores are present or introduced through derivatization researchgate.net.

The development of a quantitative analytical method for this compound involves optimizing chromatographic conditions (stationary phase, mobile phase, flow rate, temperature) and detector parameters to achieve adequate separation from matrix components and sensitive detection of the analyte. Internal standards, ideally isotopically labeled analogs of this compound, are often used to improve the accuracy and reproducibility of quantification by compensating for variations during sample preparation and analysis.

Quantification in Biological Matrices (Non-Human)

Quantifying natural products like this compound in biological matrices, especially non-human ones, presents unique challenges due to the complexity and variability of these samples. Biological matrices such as tissue extracts, plant materials, or microbial cultures contain numerous endogenous compounds that can interfere with the analysis nih.govmdpi.comcore.ac.ukresearchgate.netsantepubliquefrance.fr.

Effective sample preparation is crucial to isolate this compound from the matrix and remove interfering substances. Common sample preparation techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) nih.govmdpi.com. These methods aim to selectively extract the analyte while leaving behind matrix components that could co-elute during chromatography or suppress ionization in MS. The specific extraction protocol needs to be optimized based on the physicochemical properties of this compound and the nature of the biological matrix. For instance, the polarity of extraction solvents and the type of SPE sorbent are critical parameters to consider.

While the provided search results discuss quantification in various biological matrices (e.g., blood, urine, plant materials) nih.govmdpi.comcore.ac.ukresearchgate.netsantepubliquefrance.fr, specific studies detailing the quantification of this compound in non-human biological matrices were not found. However, the general principles of sample preparation and quantitative analysis using techniques like LC-MS/MS are applicable. The method would require careful optimization for the specific non-human matrix of interest, potentially involving steps like homogenization, protein precipitation, extraction, and clean-up before chromatographic analysis and detection.

Validation of Analytical Methods (Accuracy, Precision, Linearity)

Validation of a quantitative analytical method is essential to ensure its reliability, accuracy, and consistency for the intended research application europa.euelementlabsolutions.comadryan.comeuropa.euresearchgate.net. Key validation parameters include accuracy, precision, and linearity.

Accuracy refers to the closeness of agreement between the value found by the method and the true value europa.euelementlabsolutions.comadryan.com. It is typically assessed by analyzing samples (matrix blanks or relevant matrices) spiked with known concentrations of the analyte. The recovery of the spiked analyte is calculated to determine accuracy europa.eu.

Precision describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions europa.euelementlabsolutions.comadryan.com. Precision can be evaluated at different levels: repeatability (within-run precision), intermediate precision (within-laboratory variation), and reproducibility (between-laboratory variation) europa.eu. It is usually expressed as relative standard deviation (RSD) researchgate.net.

Linearity is the ability of the analytical procedure within a given range to obtain test results that are directly proportional to the concentration (amount) of the analyte in the sample europa.eueuropa.eu. Linearity is typically assessed by analyzing a series of standards at different concentrations spanning the expected range of the analyte in research samples europa.eueuropa.eu. A minimum of five concentrations is generally recommended europa.eueuropa.eu. Linearity is evaluated by plotting the instrument response versus the analyte concentration and performing regression analysis. The correlation coefficient, y-intercept, and slope of the regression line are key indicators of linearity europa.eueuropa.eu.

The range of the method is the interval between the upper and lower concentrations for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity europa.eueuropa.eu.

While specific validation data for a quantitative method for this compound were not found in the provided search results, a validated method for this compound analysis would typically involve demonstrating acceptable levels for these parameters. The acceptance criteria for accuracy, precision, and linearity depend on the purpose of the research and the nature of the samples being analyzed.

Table 1: Illustrative Analytical Method Validation Parameters

| Parameter | Assessment Method | Typical Acceptance Criteria (Illustrative) |

| Accuracy | Analysis of spiked samples at multiple concentrations | 85-115% recovery (depending on matrix) |

| Precision | Replicate analysis of samples (within-run, inter-day) | RSD ≤ 15% (depending on concentration) |

| Linearity | Analysis of standards at ≥ 5 concentrations | Correlation coefficient (r) ≥ 0.995 |

| Range | Demonstrated interval of accuracy, precision, linearity | Defined by lowest and highest validated concentrations |

Integration of Multi-Omics Approaches in Natural Product Research

The integration of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing natural product research mdpi.comresearchgate.netgeomar.denih.govmdpi.com. This holistic approach complements traditional analytical methods for the study of compounds like this compound by providing a broader understanding of their biological context, biosynthesis, and function.

Genomics and Transcriptomics can help identify the genes and biosynthetic pathways involved in the production of this compound in its source organism mdpi.comresearchgate.netmdpi.com. By sequencing the genome or analyzing the transcriptome of Annona cherimola or other this compound-producing organisms, researchers can identify gene clusters encoding the enzymes responsible for this compound biosynthesis. This information can guide targeted isolation efforts and potentially enable heterologous expression for sustainable production.

Metabolomics , the comprehensive analysis of all metabolites in a biological system, is particularly relevant as it provides a direct snapshot of the chemical profile, including natural products like this compound mdpi.comgeomar.demdpi.com. Untargeted metabolomics workflows, often using advanced mass spectrometry techniques, can detect and profile a wide range of metabolites mdpi.comgeomar.de. Integrated with computational tools, metabolomics data can aid in the identification, annotation, and functional characterization of plant-derived metabolites, including novel or low-abundance compounds mdpi.com.

Proteomics can provide insights into the enzymes involved in this compound biosynthesis and the proteins that interact with this compound or are affected by its presence mdpi.comresearchgate.net.

Integrating data from these different omics layers can provide a comprehensive picture, linking genetic potential to expressed metabolites and their biological activities mdpi.comresearchgate.netnih.govmdpi.com. For this compound research, a multi-omics approach could involve:

Identifying biosynthetic gene clusters related to acetogenin production through genomics/transcriptomics.

Using metabolomics to profile this compound and related compounds in different plant tissues or developmental stages.

Correlating gene expression patterns with metabolite profiles to understand the regulation of this compound biosynthesis.

Investigating the biological effects of this compound by examining changes in protein expression (proteomics) in treated cells or organisms.

This integrated approach enhances the efficiency of natural product discovery and characterization, moving beyond the analysis of single compounds to understand the complex biological systems in which they exist mdpi.comresearchgate.netnih.gov.

Natural Occurrence, Distribution, and Ecological Role of Aromin

Botanical Sources of Aromin and Related Annonaceous Acetogenins (B1209576) (e.g., Xylopia aromatica, Annona cherimola, Annona montana)

This compound and its related compounds have been isolated from various species within the Annonaceae family. Notably, the specific compound identified can vary between species, and in some cases, the initial structural elucidation has been subject to revision.

A compound designated as This compound-A was isolated from the stems of Annona cherimola. This finding has been corroborated in subsequent phytochemical studies of the plant.

In the case of Xylopia aromatica, two compounds, named This compound and aromicin , were initially reported as being isolated from the bark of this tree. However, a later study involving the total synthesis of the proposed structure for this compound revealed that its spectral data did not match the natural product. This research suggested that the actual structure of the compound initially identified as this compound is likely that of another known Annonaceous acetogenin (B2873293), montanacin D .

While there is no direct evidence of this compound being isolated from Annona montana, this species is known to be a source of other Annonaceous acetogenins, such as annonacin (B1665508) and rolliniastatin-2. The close biosynthetic pathways for these compounds within the Annonaceae family suggest that related structures could potentially be present.

| Compound Name | Botanical Source | Plant Part | Reference |

|---|---|---|---|

| This compound-A | Annona cherimola | Stems | |

| This compound (structure revised to Montanacin D) | Xylopia aromatica | Bark | |

| Aromicin | Xylopia aromatica | Bark |

Geographical Distribution and Habitat of Producing Plant Species

The plant species that produce this compound and related acetogenins are primarily found in tropical and subtropical regions of the world.

Xylopia aromatica is a tree native to the tropical Americas, with a range extending from Honduras to Paraguay and southern Brazil. It is a characteristic species of the Cerrado, a vast tropical savanna ecoregion of Brazil, particularly in the states of Goiás and Minas Gerais. This plant is adapted to environments with a distinct dry season and is often found at lower elevations, although it can occur at altitudes over 1,500 meters.

Annona cherimola , commonly known as cherimoya, is believed to have originated in the Andean highlands of South America, likely in Ecuador and Peru, at altitudes between 700 and 2,400 meters. It is now widely cultivated in subtropical and cool tropical areas worldwide for its fruit. The plant thrives in sandy loam soils and requires a period of dry weather.

Annona montana , or mountain soursop, is native to Central America, the Amazon, and the Caribbean islands. Its natural habitat is often along watercourses in mountainous regions, typically at elevations from sea level up to 650 meters. This species is tolerant of a range of well-drained soils and prefers a humid tropical climate.

| Plant Species | Native Geographical Distribution | Typical Habitat | Reference |

|---|---|---|---|

| Xylopia aromatica | Tropical Americas (Honduras to Paraguay and southern Brazil) | Cerrado grasslands, typically at low elevations | |

| Annona cherimola | Andean highlands of South America (Ecuador, Peru) | High altitudes (700-2,400m), sandy loam soils | |

| Annona montana | Central America, the Amazon, and Caribbean islands | Along watercourses in mountainous areas (0-650m), humid tropics |

Ecological Functions and Roles in Plant-Environment Interactions

Annonaceous acetogenins, as a class of compounds, are understood to play a significant role in the ecological interactions of the plants that produce them, primarily as defensive agents.

While specific studies on the antifeedant properties of this compound are not available, the broader class of Annonaceous acetogenins is well-documented for its potent insecticidal and antifeedant activities. These compounds act as feeding deterrents to a wide range of herbivorous insects. The mechanism of action for this deterrence is linked to their ability to inhibit Complex I (NADH: ubiquinone oxidoreductase) of the mitochondrial electron transport chain in insects. This disruption of cellular respiration makes the plant tissues unpalatable and toxic to herbivores. The presence of these compounds is a key defense strategy for Annonaceae plants against insect predation.

Variations in Compound Accumulation Across Plant Tissues, Developmental Stages, and Environmental Conditions

The concentration and distribution of Annonaceous acetogenins, including potentially this compound, can vary significantly within the plant. Research on various Annona species indicates that the accumulation of these compounds is not uniform across different plant parts.

Generally, the highest concentrations of acetogenins are found in the seeds and leaves compared to the fruit pulp. Another study on Annona species noted that the highest accumulation of acetogenins occurred in mature root-barks, mature unripe fruit rind, and mature leaves. Conversely, younger plant tissues and developmental stages tend to have lower concentrations of these defensive compounds. For instance, in Annona cherimola, acetogenins have been identified in the stems, leaves, and fruit.

Environmental conditions can also influence the production of secondary metabolites. While specific data for this compound is not available, factors such as soil composition, climate, and the presence of herbivores or pathogens can modulate the synthesis and accumulation of defensive compounds like acetogenins in plants.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes for Complex Acetogenin (B2873293) Skeletons

The structural complexity of Annonaceous acetogenins (B1209576), including Aromin, presents significant challenges and opportunities in organic synthesis. Developing novel synthetic routes is crucial for accessing these compounds and their analogues in sufficient quantities for comprehensive study and potential development. Research in this area focuses on efficient and stereoselective construction of the characteristic tetrahydrofuran (B95107) (THF) rings and the long aliphatic chains with precise control over multiple chiral centers. The total synthesis of proposed structures for acetogenins, such as the work on this compound which led to structural revisions, highlights the complexity and the need for robust synthetic methodologies researchgate.net. Advances in catalytic reactions, including transition metal-catalyzed transformations, are enabling the development of new synthetic routes to complex molecules numberanalytics.com. Strategies like retrosynthetic analysis, which involves systematically breaking down complex molecules into simpler precursors, are essential tools in designing efficient synthetic pathways numberanalytics.comekb.eg. The exploration of unconventional bond formations and underexplored reaction mechanisms also represents a promising direction to unlock new synthetic territories for assembling complex molecular architectures like those found in acetogenins ekb.eg.

Exploration of Undiscovered Biosynthetic Pathways via Metagenomics and Synthetic Biology

Understanding the biosynthetic pathways of this compound and other Annonaceous acetogenins is vital for potential biotechnological production and the discovery of novel analogues. These compounds are derived from long-chain fatty acids via the polyketide pathway researchgate.netnih.gov. Future research aims to fully elucidate the enzymatic machinery involved. Metagenomics, the study of genetic material from environmental samples, offers a powerful approach to identify novel genes and enzymes from the microorganisms associated with Annonaceae plants that are responsible for acetogenin biosynthesis researchgate.netfrontiersin.orgmicrobe.com. This approach allows for the examination of the collective genetic material of microbial communities without the need to culture individual organisms, providing insights into the functional potential of these complex ecosystems microbe.com. By applying genome-resolved metagenomics, researchers can reconstruct functional pathways and discover novel metabolic capabilities within these microbiomes mdpi.com. Synthetic biology complements these efforts by providing tools to engineer biological systems for the production of natural products. researchgate.netfrontiersin.org. This involves the standardized integration of biological parts and modules to create functional systems frontiersin.org. Leveraging synthetic biology, researchers can potentially reconstruct and manipulate the identified biosynthetic pathways in heterologous hosts to produce this compound and its analogues sustainably researchgate.net.

Application of Advanced Machine Learning and Artificial Intelligence in SAR and Mechanism Prediction

Bioprospecting and Sustainable Sourcing Strategies for this compound and Analogues

Annonaceous acetogenins are primarily sourced from plants of the Annonaceae family core.ac.ukmdpi.com. As the demand for these compounds for research and potential applications grows, sustainable sourcing strategies become increasingly important ebsco.comivalua.com. Future research in this area involves responsible bioprospecting, which aims to identify new sources of this compound and novel acetogenins while adhering to ethical and legal frameworks, particularly concerning access to genetic resources and benefit-sharing with indigenous communities ebsco.comsustainability-directory.com. Sustainable sourcing emphasizes minimizing environmental degradation, promoting biodiversity conservation, and ensuring fair labor practices throughout the supply chain ivalua.com. This can involve promoting sustainable harvesting practices and the cultivation of Annonaceae species ebsco.comsustainability-directory.com. Furthermore, exploring alternative production methods, such as in vitro plant cell cultures or engineered microbial systems based on biosynthetic pathway elucidation (as discussed in Section 8.2), can reduce reliance on wild harvesting and contribute to a more sustainable supply researchgate.netmdpi.com. Integrating bioprospecting with biotechnology and biomanufacturing is seen as a way to contribute to a sustainable bioeconomy euro-access.eu.

Q & A

Q. How can researchers design an initial experimental framework to study Aromin’s structural and functional properties?

- Methodological Answer : Begin with a literature review to identify gaps in existing studies, focusing on structural elucidation (e.g., NMR, X-ray crystallography) and bioactivity assays. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives . For structural analysis, compare this compound’s molecular features (e.g., hydroxyl and methyl groups) with analogs like Montanoin D using spectral data . Design experiments with controls to validate purity and reproducibility, adhering to metrics in pharmaceutical research guidelines (e.g., reporting precision to ≤3 significant figures) .

Q. What are the best practices for conducting a literature review on this compound to ensure comprehensive coverage?

- Methodological Answer : Utilize academic databases (e.g., PubMed, SciFinder) and avoid unreliable sources like . Apply PICO framework (Population, Intervention, Comparison, Outcome) to structure searches. For example:

- Population: this compound and its derivatives.

- Intervention: Synthesis methods or bioactivity assays.

- Comparison: Structural analogs (e.g., Montanoin D).

- Outcome: Efficacy in specific biological pathways.

Document search terms and Boolean operators to ensure transparency .

Q. How should researchers validate the identity of this compound in synthetic or extracted samples?

- Methodological Answer : Combine spectroscopic techniques (NMR, IR) and chromatographic methods (HPLC) to confirm molecular structure. For novel compounds, provide full characterization data (e.g., melting points, elemental analysis) in the main manuscript, with additional details in supplementary materials . Cross-reference spectral peaks with published data for known compounds like Montanoin D .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be systematically analyzed?

- Methodological Answer : Employ iterative qualitative analysis to identify discrepancies. For example:

- Step 1: Re-examine experimental conditions (e.g., solvent purity, temperature gradients).

- Step 2: Compare datasets using statistical tools (e.g., ANOVA for dose-response curves).

- Step 3: Validate findings via independent replication, as per guidelines for chemical data reproducibility .

Document all methodological choices to enable peer critique .

Q. What strategies optimize the synthesis of this compound derivatives for enhanced bioactivity?

- Methodological Answer : Use a Design of Experiments (DoE) approach to test variables (e.g., catalysts, reaction time). For example:

Q. How can researchers address ethical and practical challenges in collecting primary data on this compound’s pharmacological effects?

- Methodological Answer : For human or animal studies, follow IRB protocols (Institutional Review Board) and pre-register trials on platforms like ClinicalTrials.gov . Use anonymized surveys (e.g., Google Forms) to gather qualitative data on efficacy, ensuring questions avoid jargon and bias . For in vitro studies, adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when sharing raw NMR data .

Data Contradiction and Reproducibility

Q. What frameworks ensure reproducibility in this compound-related studies?

- Methodological Answer : Adopt the Beilstein Journal of Organic Chemistry guidelines:

- Publish detailed experimental procedures (e.g., solvent grades, instrument calibration).

- Share raw data (e.g., NMR spectra) in supplementary materials with DOI links .

- Use the COSMIN checklist to report methodological quality in bioactivity studies .

Comparative Studies

Q. How do this compound and Montanoin D differ in terms of chemical stability and reactivity?

- Methodological Answer : Conduct accelerated stability testing under varied pH/temperature conditions. Compare degradation products via LC-MS and computational modeling (e.g., DFT calculations). Key structural differences:

| Feature | This compound | Montanoin D |

|---|---|---|

| Functional Groups | -OH, -CH3 | -COOH, -OH, -CH3 |

| Reactivity | Oxidative sensitivity | Acid-base stability |

| Cite spectral data to support claims . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.